molecular formula C14H19NO2 B573647 Ethyl 2,3,5,6-tetradeuterio-4-phenylpiperidine-4-carboxylate CAS No. 160227-47-4

Ethyl 2,3,5,6-tetradeuterio-4-phenylpiperidine-4-carboxylate

Cat. No.: B573647
CAS No.: 160227-47-4
M. Wt: 237.335
InChI Key: QKHMFBKXTNQCTM-LZMSFWOYSA-N
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Description

Ethyl 2,3,5,6-tetradeuterio-4-phenylpiperidine-4-carboxylate is a deuterated derivative of a piperidine compound Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3,5,6-tetradeuterio-4-phenylpiperidine-4-carboxylate typically involves the deuteration of a precursor piperidine compound. One common method is the hydrogen-deuterium exchange reaction, where the hydrogen atoms in the precursor are replaced with deuterium atoms using deuterium gas (D2) under specific conditions. This process often requires a catalyst, such as palladium on carbon (Pd/C), and is conducted under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogen-deuterium exchange reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent and efficient production of the deuterated compound. Additionally, advanced purification techniques, such as distillation and chromatography, are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,5,6-tetradeuterio-4-phenylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 2,3,5,6-tetradeuterio-4-phenylpiperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a stable isotope-labeled compound in mechanistic studies and tracer experiments.

    Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceutical compounds.

    Industry: Utilized in the development of deuterated materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of ethyl 2,3,5,6-tetradeuterio-4-phenylpiperidine-4-carboxylate is primarily related to its deuterium content. Deuterium atoms have a higher bond dissociation energy compared to hydrogen atoms, which can lead to increased stability and altered reactivity of the compound. This isotopic effect can influence the compound’s interaction with molecular targets and pathways, potentially enhancing its efficacy and reducing metabolic degradation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-phenylpiperidine-4-carboxylate: The non-deuterated version of the compound.

    2,3,5,6-Tetradeuterio-4-nonylphenol: Another deuterated compound with similar isotopic characteristics.

Properties

IUPAC Name

ethyl 2,3,5,6-tetradeuterio-4-phenylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-13(16)14(8-10-15-11-9-14)12-6-4-3-5-7-12/h3-7,15H,2,8-11H2,1H3/i8D,9D,10D,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHMFBKXTNQCTM-OCFVFILASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1C(NC(C(C1(C2=CC=CC=C2)C(=O)OCC)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718719
Record name Ethyl 4-phenyl(2,3,5,6-~2~H_4_)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173021-83-4, 160227-47-4
Record name Ethyl 4-phenyl(2,3,5,6-~2~H_4_)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 160227-47-4
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